What is the function of zeatin riboside in plants?
What is the function of zeatin riboside in plants?
An In-Depth Technical Guide on the Function of Zeatin Riboside in Plants
Introduction
Zeatin riboside (ZR) is a key member of the cytokinin family, a class of phytohormones that are derivatives of adenine (B156593).[1] Cytokinins are fundamental regulators of a vast array of physiological and developmental processes in plants. Zeatin riboside, existing as a riboside conjugate of zeatin, serves as a critical transport and storage form of cytokinin.[1] It is particularly recognized for its systemic mobility, primarily facilitating hormone signaling between the root and shoot systems.[1][2] This molecule exists in two primary isomeric forms: trans-zeatin (B1683218) riboside (tZR) and cis-zeatin (B600781) riboside (cZR). While both are biologically relevant, tZR is generally considered the more active form in promoting growth, whereas cZR often accumulates under stress conditions and may play a role in modulating plant defense responses.[3][4][5] Understanding the function, metabolism, and transport of zeatin riboside is essential for research in plant development, stress physiology, and agricultural biotechnology.[1]
Biosynthesis and Metabolism
The metabolic pathways of cytokinins are complex, involving biosynthesis, interconversion, and degradation. Zeatin ribosides are synthesized through distinct pathways depending on their isomeric form.
2.1 trans-Zeatin Riboside (tZR) Biosynthesis
The biosynthesis of tZR is primarily accomplished through the isopentenyltransferase (IPT) pathway. This pathway begins with the prenylation of adenine nucleotides (ATP/ADP/AMP) by adenylate-IPT enzymes, using dimethylallyl diphosphate (B83284) (DMAPP) as a precursor. This reaction yields isopentenyladenosine-5'-phosphates (iPRPs). Subsequently, the cytochrome P450 monooxygenase CYP735A hydroxylates the side chain of iPRPs to produce trans-zeatin riboside-5'-phosphates (tZRPs).[6] These nucleotide precursors are then converted to the active nucleobase form, trans-zeatin (tZ), by the LONELY GUY (LOG) enzyme.[6][7] Zeatin riboside is an intermediate in this pathway and a key transport molecule.
2.2 cis-Zeatin Riboside (cZR) Biosynthesis
The cZR form is synthesized via a separate pathway involving the degradation of tRNA.[3][8] Specific tRNA molecules are prenylated at the A37 position by tRNA-isopentenyltransferases (tRNA-IPTs).[9] The subsequent hydroxylation of this prenylated tRNA and its eventual degradation can release cis-zeatin and its riboside, cZR.[3] This pathway is often associated with plant responses to biotic and abiotic stress.[3][4]
2.3 Metabolic Conversion and Inactivation
Zeatin riboside is a transport form that can be converted to the highly active free-base form, zeatin, by LOG enzymes in target tissues.[7] Conversely, to regulate hormonal homeostasis, zeatin and its riboside can be irreversibly degraded by cytokinin oxidase/dehydrogenase (CKX) enzymes or reversibly inactivated through conjugation, such as O-glucosylation, forming molecules like tZROG (trans-zeatin riboside-O-glucoside).[3][10]
Long-Distance Transport and Signaling
A primary function of zeatin riboside, particularly tZR, is its role as a long-distance signaling molecule.[2] It is synthesized predominantly in the roots and transported via the xylem to the aerial parts of the plant, including the shoot apical meristem (SAM) and leaves.[1][7] This root-to-shoot communication is vital for coordinating plant growth in response to nutrient availability and other environmental cues from the soil.[2][6]
Membrane-bound carriers, such as the EQUILIBRATIVE NUCLEOSIDE TRANSPORTER 3 (AtENT3) in Arabidopsis, are involved in the transport of cytokinin ribosides across cell membranes, facilitating their movement into the vascular stream.[2] Upon reaching the target shoot tissues, tZR is converted by LOG enzymes into the active tZ form, which then initiates the cytokinin signaling cascade.[7] This signaling typically occurs through a two-component system, where tZ binds to transmembrane histidine kinase receptors, leading to a phosphorelay cascade that ultimately activates Type-B response regulators (RRs), transcription factors that modulate the expression of cytokinin-responsive genes.
Physiological Functions
As a key cytokinin, zeatin riboside influences a multitude of plant processes:
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Cell Division and Differentiation : It promotes cell division (cytokinesis) and stimulates cell differentiation, particularly in tissue culture where it influences the formation of shoots and roots in conjunction with auxin.[11][12]
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Shoot and Root Development : tZR is crucial for shoot growth and proliferation.[12] High concentrations tend to promote shoot formation while inhibiting root development and apical dominance.[11][12]
-
Leaf Senescence : Cytokinins, including zeatin riboside, are well-known for their ability to delay the aging of leaves by slowing the degradation of chlorophyll (B73375) and proteins.[11]
-
Seed Germination and Bud Growth : It helps break seed dormancy and promotes the growth of lateral buds.[11]
-
Stress Response : The accumulation of cZ and cZR is observed under various abiotic and biotic stresses, suggesting a role in plant adaptation and defense.[3][4]
-
Nutrient Mobilization : By influencing sink strength, it helps direct the flow of nutrients within the plant.[1][8]
Quantitative Data
The concentration and activity of zeatin riboside are highly dependent on the plant species, tissue type, developmental stage, and environmental conditions.
Table 1: Endogenous Levels of trans-Zeatin Forms During Arabidopsis Leaf Development
| Compound | Proliferating Leaf (Day 9) (pmol/g FW) | Expanding Leaf (Day 13) (pmol/g FW) | Mature Leaf (Day 21) (pmol/g FW) |
| trans-Zeatin (tZ) | ~2.5 | ~1.2 | ~0.8 |
| trans-Zeatin Riboside (tZR) | ~5.0 | ~2.5 | ~1.5 |
| trans-Zeatin Riboside Monophosphate (tZRMP) | ~11.0 | ~4.0 | ~2.0 |
| trans-Zeatin-O-Glucoside (tZOG) | ~1.0 | ~1.5 | ~2.5 |
| trans-Zeatin-7-Glucoside (tZ7G) | ~0.5 | ~0.2 | ~0.1 |
| trans-Zeatin-9-Glucoside (tZ9G) | ~2.0 | ~1.0 | ~0.5 |
| Data synthesized from graphical representations in Skalák et al. (2019).[10] |
Table 2: Performance Metrics for Zeatin Riboside Quantification Methods
| Method | Typical Detection Limit | Throughput | Key Advantages |
| LC-MS/MS | As low as 0.1 ng/mL[1] | High (200+ samples/batch)[1] | High sensitivity, accuracy, and comprehensive coverage of metabolites.[1] |
| ELISA | Variable, depending on kit | High | Cost-effective for large-scale screening of a specific isomer.[13] |
| GC-MS | Sub-picogram range | Moderate | High resolution, suitable for structural confirmation.[13] |
Experimental Protocols
Accurate quantification of zeatin riboside is critical for studying its function. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard method.
6.1 Protocol: Extraction and Quantification of Zeatin Riboside via UHPLC-MS/MS
This protocol is a generalized methodology based on common practices.[1][14]
1. Sample Preparation and Homogenization:
- Flash-freeze approximately 50-100 mg of plant tissue in liquid nitrogen to halt metabolic activity.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.
- Transfer the powder to a microcentrifuge tube.
2. Extraction:
- Add 1 mL of a pre-chilled (-20°C) acetonitrile-based extraction solution (e.g., acetonitrile (B52724)/water/formic acid, 80:15:5, v/v/v).
- Add isotopically labeled internal standards (e.g., D5-tZR) to the extraction buffer for accurate quantification.
- Homogenize thoroughly using a vortex mixer.
- Incubate on a shaker at 4°C for 1 hour.
3. Centrifugation and Purification:
- Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
- Carefully collect the supernatant. For cleaner samples, this step can be repeated.
- The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds, though this may not be necessary for all sample types.
4. Analysis by UHPLC-MS/MS:
- Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.
- Inject the sample (typically 5-10 µL) into the UHPLC-MS/MS system.
- Chromatography: Use a C18 reverse-phase column (e.g., Waters ACQUITY UPLC) with a gradient elution program, typically using mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometry: Operate the mass spectrometer (e.g., Sciex QTRAP 6500+) in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for zeatin riboside and its labeled internal standard.
5. Data Analysis:
- Generate a standard curve using known concentrations of pure zeatin riboside standards.
- Quantify the amount of zeatin riboside in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
- Express the final concentration as ng/g or pmol/g of fresh weight (FW).
rankdir=TB;
Start [shape=ellipse, label="Start: Plant Tissue Sample", fillcolor="#34A853", fontcolor="#FFFFFF"];
Freeze [label="1. Freeze in Liquid N2\n& Grind to Powder"];
Extract [label="2. Add Extraction Buffer\nwith Internal Standards"];
Homogenize [label="3. Homogenize & Incubate"];
Centrifuge [label="4. Centrifuge to Pellet Debris"];
Collect [label="5. Collect Supernatant"];
Filter [label="6. Filter Extract (0.22 µm)"];
Analyze [label="7. Analyze via\nUHPLC-MS/MS"];
Quantify [label="8. Quantify against\nStandard Curve"];
End [shape=ellipse, label="End: ZR Concentration Data", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Freeze;
Freeze -> Extract;
Extract -> Homogenize;
Homogenize -> Centrifuge;
Centrifuge -> Collect;
Collect -> Filter;
Filter -> Analyze;
Analyze -> Quantify;
Quantify -> End;
}
Fig. 3: General experimental workflow for the quantification of zeatin riboside.
Conclusion
Zeatin riboside is a multifaceted phytohormone that functions as a central molecule in plant growth and development. Its primary role as a long-distance transport form of cytokinin enables critical communication between the root and shoot, allowing the plant to coordinate its growth with environmental conditions. The distinct biosynthetic pathways and physiological roles of its trans and cis isomers highlight the complexity of cytokinin regulation. Continued research into the transport, signaling, and metabolic regulation of zeatin riboside, aided by precise analytical techniques, will further unravel its intricate functions and offer new avenues for the biotechnological improvement of crops.
References
- 1. Zeatin Riboside Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Membrane transport of root-borne trans-zeatin riboside maintains the cytokinin homeostasis in shoots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | IPT9, a cis-zeatin cytokinin biosynthesis gene, promotes root growth [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. plantae.org [plantae.org]
- 8. Cytokinin Translocation to, and Biosynthesis and Metabolism within, Cereal and Legume Seeds: Looking Back to Inform the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Differences and Applications of Zeatin Trans-Zeatin and Trans-Zeatin Riboside [agriplantgrowth.com]
- 12. goldbio.com [goldbio.com]
- 13. benchchem.com [benchchem.com]
- 14. Zeatin Analysis Service - Creative Proteomics [creative-proteomics.com]
